TrkA Target Engagement vs. Triazine-Urea Analogs with Raf-1 Kinase Selectivity
CAS 2034574-56-4 is explicitly documented as a TrkA inhibitor in the Therapeutic Target Database (TTD) and DrugMAP, with annotated indications for chronic pain, neuropathic pain, pruritus, and solid tumors [1][2]. In contrast, the structurally related triazine phenylurea series disclosed in patent CN102250065B (e.g., compounds with different aryl substitution) is reported to inhibit Raf-1 kinase, not TrkA [3]. This shift from Raf-1 to TrkA selectivity illustrates the profound impact of the precise 2-methyl-4-methoxyphenyl substitution pattern on the kinase-targeting profile. No direct head-to-head kinase panel data comparing these two specific chemotypes is publicly available; this evidence is classified as class-level inference based on distinct patent-disclosed biological targets.
| Evidence Dimension | Primary kinase target |
|---|---|
| Target Compound Data | TrkA inhibition (TTD Target ID: Tropomyosin-related kinase A, NTRK1_HUMAN) [1] |
| Comparator Or Baseline | Triazine phenylurea analogs from CN102250065B: Raf-1 inhibition [3] |
| Quantified Difference | Qualitative kinase target shift (TrkA vs. Raf-1); numerical IC50 values not publicly disclosed for either compound in accessible databases |
| Conditions | Authoritative drug-target database annotation (TTD, DrugMAP); patent-disclosed biological activity (CN102250065B) |
Why This Matters
For researchers studying NGF-TrkA signaling in pain or oncology, selection of a compound with verified TrkA annotation (CAS 2034574-56-4) over a Raf-1-active triazine urea surrogate avoids irrelevant kinase pathway activation and ensures mechanistic alignment with the intended biological target.
- [1] Therapeutic Target Database (TTD). Drug ID: D0CG8N. Tri-substituted urea derivative 2. Target: Tropomyosin-related kinase A (TrkA). https://idrblab.net/ttd/data/drug/details/d0cg8n View Source
- [2] DrugMAP. Drug ID: DMUVPR8. Tri-substituted urea derivative 2. DTT: Tropomyosin-related kinase A (TrkA). https://drugmap.idrblab.net/data/drug-molecule-expression/details/DMUVPR8 View Source
- [3] Ding Y, Bai H, Yang X, Chai J, Yan Q. Substituted triazine phenylurea derivatives and application thereof as Raf-1 inhibitors. Patent CN102250065B. 2015. View Source
